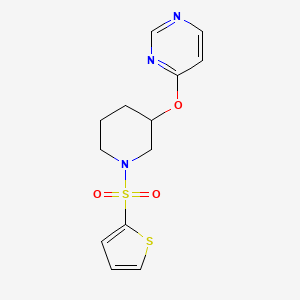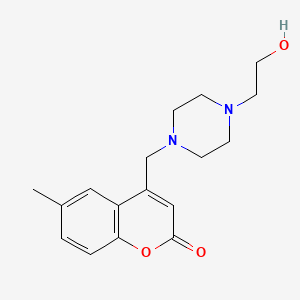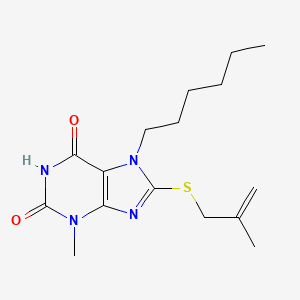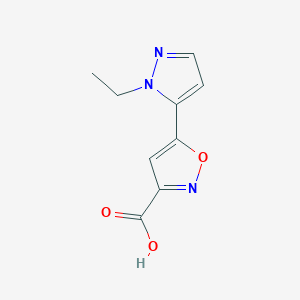![molecular formula C22H24N2O4 B2476464 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide CAS No. 851407-44-8](/img/structure/B2476464.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including enzymes and receptors. For example, the compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, the compound has been shown to interact with the adenosine A3 receptor, which is involved in various cellular processes, including inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). Furthermore, the compound has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using the compound is its complex synthesis method, which requires specialized knowledge in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide. One area of research is the development of more efficient synthesis methods that can be used to produce the compound on a larger scale. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for various diseases. Furthermore, studies are needed to explore the potential of the compound as a drug delivery system for targeted cancer therapy. Finally, studies are needed to investigate the potential of the compound as an anti-inflammatory agent and its ability to modulate the immune system.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as a therapeutic agent for various diseases. The compound has been studied extensively for its potential in cancer treatment, as well as its ability to modulate the immune system and reduce inflammation. While the compound has several advantages, such as low toxicity in animal studies, its complex synthesis method remains a limitation. Nonetheless, further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide involves a multistep process that requires specialized knowledge in organic chemistry. The compound can be synthesized using various methods, including the Pictet-Spengler reaction and the Friedländer synthesis. However, the most common method involves the condensation of 3,5-dimethoxybenzoyl chloride with 7,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide has been studied extensively for its potential as a therapeutic agent for various diseases. Some of the most promising research has been in the area of cancer treatment. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13-5-6-15-9-16(22(26)24-20(15)14(13)2)7-8-23-21(25)17-10-18(27-3)12-19(11-17)28-4/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJSOBAZUDFCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2476383.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2476385.png)
![Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2476390.png)

![3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2476392.png)


![2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2476396.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476399.png)
![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2476401.png)
![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2476404.png)